molecular formula C9H6FNO B2646181 5-Fluoroquinolin-3-ol CAS No. 1026265-04-2

5-Fluoroquinolin-3-ol

Cat. No.: B2646181
CAS No.: 1026265-04-2
M. Wt: 163.151
InChI Key: MFBCSCDTUVFSBG-UHFFFAOYSA-N
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Description

5-Fluoroquinolin-3-ol (CAS: 1026265-04-2) is a fluorinated derivative of quinoline, characterized by a fluorine atom at the 5-position and a hydroxyl group at the 3-position of the quinoline scaffold. Its molecular formula is C₉H₆FNO, with a molecular weight of 163.15 g/mol . It is typically synthesized via nucleophilic substitution or metal-catalyzed coupling reactions, achieving purities of ≥95% as reported by suppliers like BLDpharm and Combi-Blocks .

Properties

IUPAC Name

5-fluoroquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBCSCDTUVFSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)O)C(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroquinolin-3-ol typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. For example, 3-fluoroquinoline can be synthesized from 3-aminoquinoline through a series of reactions involving diazotization and fluorination . Another approach involves the cyclization of appropriate precursors under specific conditions to form the quinoline ring with a fluorine substituent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Fluoroquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

1.1 Antibacterial Activity

5-Fluoroquinolin-3-ol exhibits significant antibacterial properties, primarily through its mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. The compound's structural similarity to established fluoroquinolone antibiotics suggests that it can be effective against a broad spectrum of bacterial infections, including those resistant to traditional antibiotics .

Case Study: In vitro Testing
A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations comparable to existing fluoroquinolone antibiotics. This highlights its potential as a lead compound in the development of new antibacterial agents.

Material Science

2.1 Polymer Chemistry

This compound has been investigated for its role in polymer synthesis, specifically as a monomer in the production of fluorinated polymers. These materials are known for their thermal stability and chemical resistance, making them suitable for high-performance applications.

Data Table: Properties of Fluorinated Polymers

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Mechanical StrengthModerate to High

2.2 Coatings and Films

The incorporation of this compound into coatings has been shown to enhance water repellency and durability, making it an attractive candidate for protective coatings in various industrial applications.

Analytical Chemistry

3.1 Chromatographic Applications

This compound is utilized as a standard in high-performance liquid chromatography (HPLC) due to its distinct chromatographic behavior. Its unique fluorine substitution allows for better detection limits and resolution in complex mixtures .

Case Study: HPLC Method Development
A method was developed using this compound as an internal standard for the quantification of related compounds in pharmaceutical formulations. The method demonstrated high accuracy and reproducibility, affirming the compound's utility in analytical applications.

Mechanism of Action

The mechanism of action of 5-Fluoroquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes and DNA. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death. This mechanism is similar to that of other fluoroquinolones, making it effective against a broad spectrum of bacterial infections .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares 5-Fluoroquinolin-3-ol with structurally analogous fluoroquinolinols:

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Purity (%) Key Suppliers/References
This compound 1026265-04-2 C₉H₆FNO 5-F, 3-OH 163.15 95 BLDpharm, Combi-Blocks
6,7-Difluoroquinolin-3-ol 1026706-70-6 C₉H₅F₂NO 6,7-diF, 3-OH 197.14 N/A Supplier data
8-Fluoroquinolin-3-ol 1261784-49-9 C₉H₆FNO 8-F, 3-OH 163.15 N/A Product catalog
6-Fluoroquinolin-3-ol 1167056-03-2 C₉H₆FNO 6-F, 3-OH 163.15 95 Combi-Blocks
3-Fluoroquinolin-6-ol 808755-53-5 C₉H₆FNO 3-F, 6-OH 163.15 95 Combi-Blocks

Key Observations :

  • Fluorine Position: The position of fluorine significantly impacts electronic properties. For example, this compound has a fluorine at the 5-position, which may enhance electron-withdrawing effects compared to 6- or 8-fluoro analogs.
  • Molecular Weight: All monofluoro derivatives (e.g., 5-F, 6-F, 8-F) share the same molecular weight, while difluoro derivatives (e.g., 6,7-Difluoroquinolin-3-ol) have higher molecular weights due to an additional fluorine atom .

Physicochemical Properties

  • Solubility and Stability: this compound is stored under dry, room-temperature conditions , similar to 8-Fluoroquinolin-3-ol . Difluoro analogs (e.g., 6,7-Difluoroquinolin-3-ol) may exhibit lower solubility in polar solvents due to increased hydrophobicity from additional fluorine atoms .
  • Reactivity: The hydroxyl group at the 3-position in all analogs enables hydrogen bonding and coordination with metals, making these compounds suitable for catalytic or sensor applications. Fluorine at the 5-position (in this compound) may direct electrophilic substitution reactions to specific sites on the quinoline ring, differing from 6- or 8-fluoro isomers .

Biological Activity

5-Fluoroquinolin-3-ol is a fluorinated derivative of quinoline, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential as an antibacterial , antiviral , and anticancer agent. The unique fluorination at the 5-position of the quinoline ring significantly influences its pharmacological properties, making it a valuable candidate for further research and development.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity, particularly against a range of bacterial pathogens. Its mechanism of action primarily involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV , which are essential for DNA replication and transcription. By stabilizing the enzyme-DNA complexes, this compound effectively leads to bacterial cell death, similar to other fluoroquinolone antibiotics.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against HIV. A study found that synthesized compounds featuring this structure displayed anti-HIV activity with effective concentrations (EC₅₀) as low as 0.032 μM against wild-type viruses . This suggests a promising avenue for developing antiviral therapies based on this compound.

Anticancer Effects

The anticancer potential of this compound is also noteworthy. It has been evaluated against various cancer cell lines, showing significant antiproliferative effects. The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells, attributed to its interaction with specific molecular targets within the cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. For instance, the presence of hydroxyl groups at specific positions has been correlated with enhanced anticancer activity. Compounds with free hydroxyl groups generally exhibited better activities compared to those with halogen or methyl substitutions .

Table: Biological Activity Summary of this compound

Activity TypeTarget Pathogen/Cell LineMechanism of ActionEffective Concentration (EC₅₀)
AntibacterialVarious BacteriaInhibition of DNA gyrase and topoisomerase IVNot specified
AntiviralHIVInhibition of viral replication0.032 μM
AnticancerCancer Cell LinesInduction of apoptosis and cell cycle arrestVaries by cell line

Case Study Insights

  • Antibacterial Efficacy : In vitro studies have shown that this compound exhibits broad-spectrum antibacterial activity, effectively targeting both Gram-positive and Gram-negative bacteria. This positions it as a potential candidate for developing new antibiotics amid rising antibiotic resistance.
  • Antiviral Mechanism : The antiviral mechanism was explored through fragment-based drug discovery, revealing that modifications at the C-5 position significantly enhance binding affinity to viral targets, thus improving therapeutic efficacy against HIV .
  • Cancer Cell Interaction : Detailed investigations into its anticancer properties revealed that this compound can selectively induce apoptosis in malignant cells while sparing normal cells, highlighting its potential for targeted cancer therapies .

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